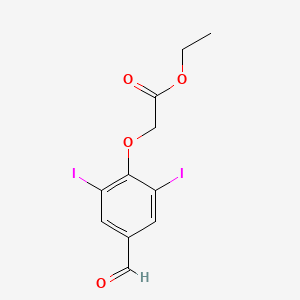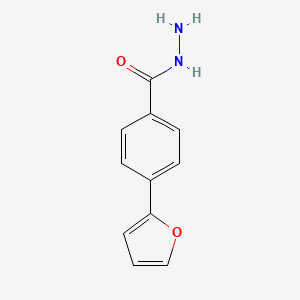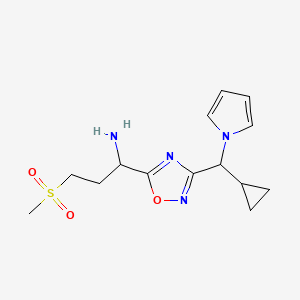
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a chlorophenyl group attached to the fluorene core, which is further substituted with two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorene with 2-chlorobenzoyl chloride, followed by reduction and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require the use of Lewis acids like aluminum chloride (AlCl₃) as catalysts and solvents such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like bromine (Br₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Br₂ for bromination, HNO₃ for nitration, and H₂SO₄ for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced fluorene derivatives.
Substitution: Halogenated, nitrated, or sulfonated fluorene derivatives.
科学研究应用
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
Fluorene: The parent compound, lacking the chlorophenyl and phenyl substitutions.
2-Chlorofluorene: Similar structure but with a chlorine atom directly attached to the fluorene core.
9,9-Diphenylfluorene: Lacks the chlorophenyl group but has the diphenyl substitution.
Uniqueness: 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene is unique due to the combination of the chlorophenyl and diphenyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
713127-22-1 |
|---|---|
分子式 |
C31H21Cl |
分子量 |
428.9 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-9,9-diphenylfluorene |
InChI |
InChI=1S/C31H21Cl/c32-29-21-10-8-16-24(29)25-18-11-20-28-30(25)26-17-7-9-19-27(26)31(28,22-12-3-1-4-13-22)23-14-5-2-6-15-23/h1-21H |
InChI 键 |
KZTKTOUDRRNTNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C(C=CC=C42)C5=CC=CC=C5Cl)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
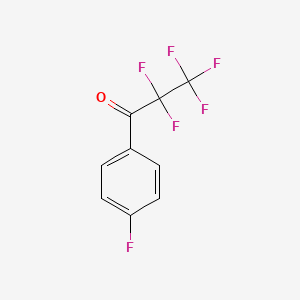
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
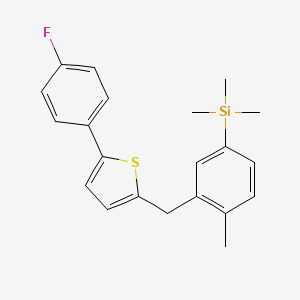
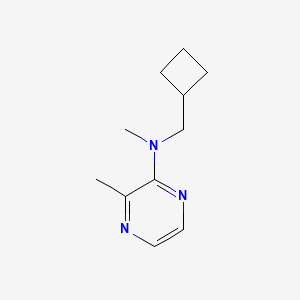
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)


